molecular formula C11H12N2O2 B1630131 4-(4-Isocyanatophenyl)morpholine CAS No. 884332-72-3

4-(4-Isocyanatophenyl)morpholine

Cat. No.: B1630131
CAS No.: 884332-72-3
M. Wt: 204.22 g/mol
InChI Key: BJSOSHBGDPCFLO-UHFFFAOYSA-N
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Description

“4-(4-Isocyanatophenyl)morpholine” is a chemical compound . It is also known as 4-morpholinophenyl isocyanate .


Synthesis Analysis

Morpholines, including “this compound”, can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H12N2O2 .

Scientific Research Applications

Molecular Engineering for Organic Electronics

Morpholine derivatives have been explored for their potential in organic electronics, particularly in organic light-emitting diodes (OLEDs). A study focused on the molecular engineering of 1,10-phenanthroline derivatives, highlighting the importance of structural modification for enhancing thermal stability and electron mobility. This approach facilitated the development of materials with improved efficiency and stability for OLED applications, underscoring morpholine's utility in fabricating multifunctional layers in electronic devices (Bin et al., 2020).

Antimicrobial and Modulating Activity

Morpholine derivatives have shown significant promise in antimicrobial applications. One study investigated the modulating activity of 4-(Phenylsulfonyl) morpholine against various standard and multi-resistant microbial strains, including Staphylococcus aureus and Escherichia coli. The findings indicate that morpholine can significantly enhance the efficacy of existing antimicrobials, presenting a strategy to combat drug-resistant infections (Oliveira et al., 2015).

Synthetic Methodologies and Building Blocks

The synthesis of morpholine-based compounds is crucial for their application in drug development and material science. A practical synthesis approach for bridged bicyclic morpholines was described, showcasing morpholine as a pivotal building block in medicinal chemistry. This methodology enables the generation of structurally diverse morpholine derivatives, facilitating their exploration in various therapeutic areas (Walker et al., 2012).

Role in Drug Design and Pharmacological Activity

Morpholine is recognized for its significant role in medicinal chemistry, featuring in numerous approved and experimental drugs. Its incorporation into bioactive molecules enhances physicochemical, biological, and metabolic properties, making it a preferred choice for drug design. Morpholine derivatives target various therapeutic areas, demonstrating its versatility and importance as a privileged structure in pharmaceutical research (Kourounakis et al., 2020).

Safety and Hazards

The safety data sheet for morpholine indicates that it is a flammable liquid and vapor. It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of damaging fertility and the unborn child. It is toxic in contact with skin or if inhaled .

Future Directions

There is significant interest in the development of green polyurethanes (PUs) with properties and performance comparable to fossil-based ones. The elimination of phosgene is seen as a key step in the production of green PUs .

Properties

IUPAC Name

4-(4-isocyanatophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-9-12-10-1-3-11(4-2-10)13-5-7-15-8-6-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSOSHBGDPCFLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625102
Record name 4-(4-Isocyanatophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884332-72-3
Record name 4-(4-Isocyanatophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-isocyanatophenyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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